molecular formula C12H10ClF2N3 B6457696 N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine CAS No. 2548983-86-2

N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457696
CAS No.: 2548983-86-2
M. Wt: 269.68 g/mol
InChI Key: ZJSWWOIQXWGEIZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals and agrochemicals. This particular compound features a chlorophenyl group, a difluoromethyl group, and a methyl group attached to a pyrimidine ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorobenzonitrile and a suitable base.

    Addition of the Difluoromethyl Group: The difluoromethyl group can be added using difluoromethylation reagents such as difluoromethyl bromide under basic conditions.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-methylpyrimidin-4-amine: Lacks the difluoromethyl group.

    N-(3-chlorophenyl)-6-methylpyrimidin-4-amine: Lacks the difluoromethyl group.

    N-(3-chlorophenyl)-6-(difluoromethyl)pyrimidin-4-amine: Lacks the methyl group.

Uniqueness

N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine is unique due to the presence of both the difluoromethyl and methyl groups on the pyrimidine ring. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF2N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-4-2-3-8(13)5-9/h2-6,12H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSWWOIQXWGEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=CC=C2)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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